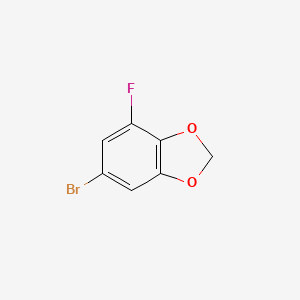

6-Bromo-4-fluoro-1,3-benzodioxole

Description

Significance of Benzodioxole Scaffolds in Advanced Chemical Synthesis

The 1,3-benzodioxole (B145889) moiety, a bicyclic structure featuring a benzene (B151609) ring fused to a five-membered dioxole ring, is a cornerstone in the architecture of many organic molecules. bldpharm.comchemicalbook.com This scaffold is not merely a structural curiosity; it is a recurring motif in a vast array of bioactive compounds, including natural products, pharmaceuticals, and agrochemicals. chemicalbook.comsigmaaldrich.comgoogle.com Its prevalence stems from a combination of favorable properties. The benzodioxole core often imparts desirable pharmacokinetic characteristics, such as good bioavailability and relatively low cytotoxicity. google.com

In the realm of advanced chemical synthesis, the 1,3-benzodioxole ring system serves as a versatile precursor and intermediate. bldpharm.com The oxygen atoms in the dioxole ring increase the electron density of the aromatic portion, facilitating electrophilic substitution reactions and enabling chemists to build more complex molecular architectures. bldpharm.com This reactivity makes it an invaluable building block in drug discovery and development, where derivatives are investigated for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties. sigmaaldrich.com The synthesis of the basic benzodioxole structure can be achieved from catechol, which serves as a common starting point for accessing this privileged scaffold. chemicalbook.com

Role of Halogenation in Modulating Molecular Properties and Reactivity

The specific halogen used plays a critical role in its effect. Fluorine is often employed to enhance stability and binding, while heavier halogens like bromine can be used to introduce bulk, modulate electronic properties, or serve as a handle for further chemical transformations, such as cross-coupling reactions. sigmaaldrich.com This versatility makes halogenation an essential technique in modern medicinal chemistry, with a significant number of drugs and clinical candidates featuring halogen atoms in their structures. The strategic placement of halogens on a scaffold like benzodioxole can thus generate novel compounds with potentially improved therapeutic or agrochemical profiles. google.com

Overview of 6-Bromo-4-fluoro-1,3-benzodioxole within Contemporary Chemical Science

This compound is a specific example of a halogenated benzodioxole derivative that combines the features of this important structural class. It possesses the core 1,3-benzodioxole scaffold, which is a known building block for bioactive molecules. sigmaaldrich.com Furthermore, it is substituted with two different halogen atoms: bromine and fluorine. This dual halogenation pattern suggests a design aimed at strategically modulating the molecule's properties. The fluorine atom can enhance metabolic stability and alter electronic distribution, while the bromine atom provides a reactive site for subsequent synthetic modifications, such as Suzuki-Miyaura coupling reactions, to build more complex structures. sigmaaldrich.com

Despite its presence in chemical supplier catalogs under the CAS number 1393441-71-3, detailed research findings, specific synthesis protocols, and documented applications for this compound are scarce in publicly accessible scientific literature. It is primarily recognized as a building block or chemical intermediate, likely utilized in proprietary drug discovery or agrochemical development programs. google.com While patents often describe general processes for preparing halogenated benzodioxoles for such applications, specific examples detailing the preparation and use of this precise molecule are not readily found. Its value, therefore, lies in its potential as a starting material for creating novel, more complex molecules that leverage the combined benefits of the benzodioxole core and the dual halogen substituents.

Interactive Data Table: Properties of Related Benzodioxole Derivatives

Note: The following data pertains to related benzodioxole compounds, as specific, publicly available data for this compound is limited. This table is for illustrative purposes to show how substitution affects properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties | CAS Number |

| 1,3-Benzodioxole | C₇H₆O₂ | 122.12 | Colorless liquid, BP: 172-173 °C | 274-09-9 |

| 6-Bromo-1,3-benzodioxole-5-carboxaldehyde | C₈H₅BrO₃ | 229.03 | Solid, MP: 128-132 °C | 15930-53-7 |

| 6-Bromo-1,4-benzodioxane | C₈H₇BrO₂ | 215.04 | BP: 259-260 °C, Density: 1.598 g/mL | 52287-51-1 |

| 2,2-Difluoro-1,3-benzodioxole | C₇H₄F₂O₂ | 158.10 | Liquid, Density: 1.303 g/mL | 1583-59-1 |

| 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine | C₇H₄BrFN₂S | 247.09 | Solid | 383131-45-1 |

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-4-fluoro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFYSJIUIPMTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415022-32-0 | |

| Record name | 6-bromo-4-fluoro-1,3-dioxaindane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 6 Bromo 4 Fluoro 1,3 Benzodioxole

Strategies for Benzodioxole Core Formation

The formation of the 1,3-benzodioxole (B145889) ring is a critical step in the synthesis of the target molecule. This is typically achieved through the reaction of a catechol derivative with a suitable methylene-bridging agent.

The most common method for forming the benzodioxole ring is the Williamson ether synthesis, which involves the reaction of a catechol with a dihalomethane in the presence of a base. wikipedia.orgbyjus.commasterorganicchemistry.comyoutube.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated hydroxyl groups of the catechol act as nucleophiles, attacking the electrophilic carbon of the dihalomethane. wikipedia.orgbyjus.com

A key consideration in this step is the choice of the dihalomethane and the reaction conditions. Dibromomethane or dichloromethane (B109758) are frequently used as the methylene (B1212753) source. The reaction is typically carried out in a suitable solvent with a base to deprotonate the catechol.

A crucial strategy for the synthesis of 6-Bromo-4-fluoro-1,3-benzodioxole involves the use of a pre-functionalized catechol precursor. This approach allows for the precise placement of the fluorine and bromine atoms before the formation of the benzodioxole ring.

A key precursor for this synthesis is 4-bromo-3-fluorocatechol . The synthesis of this intermediate begins with the bromination of 3-fluorocatechol (B141901). This reaction is typically carried out at low temperatures, for instance at -10°C, using bromine in a solvent mixture like carbon tetrachloride and chloroform, to yield 4-bromo-3-fluorocatechol. wikipedia.orgprepchem.com

Once the 4-bromo-3-fluorocatechol is obtained, it can be cyclized to form a protected benzodioxole derivative. For example, reaction with diphenylchloromethane can yield 5-bromo-4-fluoro-2,2-diphenyl-1,3-benzodioxol . wikipedia.orgprepchem.com This protected intermediate can then potentially be deprotected to yield the target this compound, although specific deprotection methods for this particular derivative require further investigation.

Selective Halogenation Procedures

The introduction of bromine and fluorine onto the benzodioxole scaffold requires carefully controlled halogenation protocols to ensure the desired regioselectivity.

The bromination of the benzodioxole ring is an electrophilic aromatic substitution reaction. The position of bromination is directed by the existing substituents on the ring. In the context of synthesizing this compound, bromination can be performed on a pre-existing 4-fluoro-1,3-benzodioxole intermediate.

Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comchadsprep.com NBS is often preferred as it provides a slow and steady source of bromine, which can lead to higher selectivity and fewer side reactions compared to using liquid bromine directly. masterorganicchemistry.com The reaction is often carried out in a suitable solvent, and for electron-rich aromatic compounds like benzodioxoles, high para-selectivity can be achieved. wikipedia.org

For the synthesis of the precursor 4-bromo-3-fluorocatechol, the bromination of 3-fluorocatechol is a key step. The reaction conditions for this process are outlined in the table below. wikipedia.orgprepchem.com

Table 1: Synthesis of 4-bromo-3-fluorocatechol

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Product |

|---|

The introduction of a fluorine atom onto the aromatic ring can be achieved through various methods, including electrophilic fluorination. Electrophilic fluorinating agents, such as Selectfluor®, are widely used for this purpose. wikipedia.orgmpg.dersc.orgnih.govref.ac.uk Selectfluor® is a commercially available, air- and water-tolerant salt that serves as a fluorine donor. wikipedia.orgref.ac.uk

The mechanism of fluorination with reagents like Selectfluor® can involve an electron transfer pathway or a direct SN2 attack at the fluorine atom. wikipedia.org For the synthesis of this compound, a plausible route involves starting with a fluorinated precursor like 3-fluorocatechol.

The control of temperature and solvent is crucial in halogenation reactions to influence selectivity and minimize the formation of unwanted byproducts. For instance, the bromination of 3-fluorocatechol is performed at a low temperature of -10°C to control the reactivity of bromine and achieve the desired monosubstitution. wikipedia.orgprepchem.com

Ortho- versus Para-Substitution Control

The introduction of a bromine atom onto the 4-fluoro-1,3-benzodioxole core via electrophilic aromatic substitution presents a challenge in controlling the regioselectivity, specifically the ratio of ortho to para substitution relative to the fluorine atom. The directing effects of the existing substituents on the aromatic ring, the fluorine atom and the methylenedioxy group, are the primary determinants of the position of the incoming electrophile.

The fluorine atom is an ortho, para-directing group, yet it is deactivating towards electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect (-I). However, it can donate a lone pair of electrons through resonance (+M), which directs incoming electrophiles to the ortho and para positions. The methylenedioxy group, as part of the dioxole ring, is an activating group and also directs ortho and para.

In the case of 4-fluoro-1,3-benzodioxole, the two ether-like oxygens of the dioxole ring are strong ortho, para-directors and activators. The fluorine atom at position 4 is also an ortho, para-director, but is deactivating. The positions ortho to the fluorine are 3 and 5, and the para position is 7. The positions ortho to the activating dioxole oxygens are 5 and 7. Therefore, the positions at C5 and C7 are doubly activated. However, electrophilic substitution at C7 would be sterically hindered by the adjacent fluorine atom.

Considering the electronic effects, the C6 position is para to one of the dioxole oxygens and meta to the other, and it is meta to the fluorine atom. The C5 position is ortho to the fluorine and one of the dioxole oxygens. The C6 position is para to the fluorine atom. Given that the methylenedioxy group is a stronger activating group than the deactivating fluorine is a director, substitution is expected to be directed by the dioxole moiety. Therefore, bromination is most likely to occur at the 6-position, which is para to one of the activating oxygen atoms and avoids the steric hindrance at the 5-position.

Advanced Synthetic Routes

The synthesis of this compound can be approached through several advanced synthetic strategies, each with its own set of advantages and challenges.

Electrophilic Substitution Approaches

A primary and direct method for the synthesis of this compound involves the electrophilic bromination of a 4-fluoro-1,3-benzodioxole precursor. This approach relies on the generation of a bromine electrophile (Br+) that attacks the electron-rich aromatic ring.

A common method for electrophilic aromatic bromination is the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, increasing the electrophilicity of one of the bromine atoms. The reaction is typically carried out in a non-polar solvent like dichloromethane or carbon tetrachloride at low temperatures to control the reaction rate and minimize side reactions.

Alternatively, N-bromosuccinimide (NBS) can be employed as a source of electrophilic bromine. nih.gov NBS is a milder brominating agent and is often used when greater selectivity is required. The reaction with NBS is typically performed in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF). The regioselectivity of the bromination is, as discussed previously, governed by the directing effects of the fluorine and methylenedioxy substituents.

A plausible synthetic sequence would start with the synthesis of 4-fluoro-1,3-benzodioxole, which can be prepared from commercially available 3-fluorocatechol by reaction with a methylene dihalide (e.g., dibromomethane) in the presence of a base. Subsequent electrophilic bromination would then yield the desired this compound.

Table 1: Representative Conditions for Electrophilic Bromination

| Reagent | Catalyst | Solvent | Temperature (°C) |

| Br₂ | FeBr₃ | Dichloromethane | 0 to rt |

| NBS | - | Acetonitrile | rt |

Note: This table presents generalized conditions. Specific optimization would be required for the synthesis of this compound.

Coupling Reactions for Complex Architectures

While not a direct route to this compound itself, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the further functionalization of this molecule. libretexts.orgorganic-chemistry.orgworldresearchersassociations.comnih.govyoutube.com Once synthesized, the bromo substituent at the 6-position can serve as a handle for the introduction of a wide variety of organic groups, leading to the construction of more complex molecular architectures.

In a typical Suzuki coupling, the this compound would be reacted with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction allows for the formation of a new carbon-carbon bond at the 6-position. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and functional group tolerance.

Table 2: Key Components of a Suzuki-Miyaura Coupling Reaction

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand | Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF, DMF/Water mixtures |

Multi-Step Synthesis Pathways

A comprehensive multi-step synthesis for this compound would likely commence from a readily available starting material and proceed through a series of transformations to introduce the required functional groups in a controlled manner.

One potential pathway could involve:

Fluorination: Starting with a commercially available benzodioxole derivative, a fluorine atom could be introduced at the 4-position. This might be achieved through methods such as nitration, followed by reduction to the amine, and then a Balz-Schiemann reaction or by using modern fluorinating agents.

Bromination: The resulting 4-fluoro-1,3-benzodioxole would then undergo electrophilic bromination, as described in section 2.3.1, to introduce the bromine atom at the 6-position.

An alternative route could reverse the order of halogenation:

Bromination: Bromination of 1,3-benzodioxole would yield 5-bromo-1,3-benzodioxole.

Directed Ortho-Metalation and Fluorination: Subsequent directed ortho-metalation of the 5-bromo-1,3-benzodioxole at the 4-position, followed by trapping with an electrophilic fluorine source, could potentially lead to the desired product. However, controlling the regioselectivity of the metalation in the presence of the bromo substituent would be a significant challenge.

Isolation and Purification Techniques for Research-Grade Purity

Obtaining this compound in high purity is essential for its use in further synthetic applications and for accurate characterization. Following the synthesis, the crude product must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and byproducts.

Crystallization Methods

Crystallization is a powerful and widely used technique for the purification of solid organic compounds. google.com The principle of crystallization relies on the difference in solubility of the desired compound and its impurities in a given solvent or solvent system. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, tend to remain in the solution.

The selection of an appropriate crystallization solvent is critical. An ideal solvent should:

Dissolve the compound well at elevated temperatures but poorly at low temperatures.

Not react with the compound.

Have a boiling point that allows for easy removal after crystallization.

Dissolve impurities well at all temperatures or not at all.

For halogenated aromatic compounds like this compound, a range of solvents can be screened, including alkanes (e.g., hexane (B92381), heptane), aromatic hydrocarbons (e.g., toluene), and alcohols (e.g., ethanol, isopropanol), or mixtures thereof.

The process of crystallization involves:

Dissolution: Dissolving the crude solid in a minimal amount of hot solvent.

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

Cooling: The solution is allowed to cool slowly to promote the formation of large, well-defined crystals. Rapid cooling can lead to the formation of small crystals or an amorphous solid that may trap impurities.

Isolation: The crystals are collected by filtration, typically under vacuum.

Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.

Drying: The purified crystals are dried to remove any residual solvent.

Table 3: Common Solvents for Crystallization of Aromatic Compounds

| Solvent Class | Examples |

| Alkanes | Hexane, Heptane |

| Aromatic Hydrocarbons | Toluene, Xylene |

| Alcohols | Ethanol, Isopropanol, Methanol |

| Ethers | Diethyl ether, Dioxane |

| Halogenated Solvents | Dichloromethane, Chloroform |

The purity of the recrystallized this compound can be assessed using analytical techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (NMR, IR, MS).

Chromatographic Separations

Chromatographic methods, particularly column chromatography and High-Performance Liquid Chromatography (HPLC), are standard procedures for the purification of halogenated organic compounds like this compound. The choice of the stationary phase, mobile phase, and specific conditions are tailored to the polarity and other physicochemical properties of the compound and its impurities.

Column Chromatography:

For preparative scale purification, column chromatography using silica (B1680970) gel as the stationary phase is a common and effective method. The separation is based on the differential adsorption of the components of the mixture to the silica gel. A non-polar solvent system is typically employed to elute the compounds, with the polarity being gradually increased to facilitate the separation of components with varying polarities.

A typical procedure for a related compound, 5-Bromo-6-methyl-1,3-benzodioxole, involves the use of a reverse-phase HPLC method. sielc.com This suggests that for this compound, both normal-phase and reverse-phase chromatography could be viable options. In normal-phase chromatography, a common mobile phase would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The optimal ratio of these solvents would be determined empirically, often guided by preliminary analysis using Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC):

For analytical purposes and for the purification of smaller quantities with high purity, HPLC is the method of choice. A reverse-phase HPLC method, similar to that used for 5-Bromo-6-methyl-1,3-benzodioxole, would likely be effective. sielc.com This would typically involve a C18 column as the stationary phase and a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid like phosphoric acid or formic acid to improve peak shape. sielc.com

The following table outlines a hypothetical, yet scientifically plausible, set of parameters for the purification of this compound based on methods for analogous compounds.

Table 1: Hypothetical Chromatographic Purification Parameters for this compound

| Parameter | Column Chromatography | HPLC |

|---|---|---|

| Stationary Phase | Silica Gel (60-120 mesh) | C18 Reverse-Phase Column |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | Acetonitrile/Water with 0.1% Formic Acid |

| Elution | Gradient elution, starting with low polarity (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity. | Isocratic or gradient elution depending on the complexity of the mixture. |

| Detection | TLC with UV visualization (254 nm) | UV Detector (e.g., at 254 nm or 280 nm) |

This table is generated based on common practices for similar compounds and should be considered a starting point for method development.

Research Findings:

While direct experimental data for this compound is scarce, research on the purification of other substituted 1,3-benzodioxole derivatives provides valuable insights. For instance, in the synthesis of various new 1,3-benzodioxole derivatives, flash column chromatography over silica gel was employed for purification, though the specific eluents for each derivative were not detailed. The successful application of this technique underscores its utility for this class of compounds.

Further research to establish and publish detailed chromatographic protocols for this compound would be a valuable contribution to the field of synthetic organic chemistry, providing a standardized method for obtaining this compound in high purity for subsequent applications.

Iii. Chemical Reactivity and Transformational Chemistry of 6 Bromo 4 Fluoro 1,3 Benzodioxole

Halogen-Directed Reactivity

The presence of two different halogen atoms, bromine and fluorine, on the benzodioxole ring offers distinct possibilities for substitution reactions. Their positions relative to each other and to the dioxole group are crucial in determining the regioselectivity and rate of these transformations.

Nucleophilic aromatic substitution (SNAr) reactions typically proceed via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups and a good leaving group. researchgate.net In 6-bromo-4-fluoro-1,3-benzodioxole, both halogens can be considered potential leaving groups.

Generally, in SNAr reactions, the leaving group ability of halogens is the reverse of their trend in SN1 and SN2 reactions, with fluoride (B91410) being the best leaving group followed by chloride, bromide, and iodide. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is accelerated by a more electronegative substituent that polarizes the carbon-halogen bond. nih.govresearchgate.net

Therefore, it is anticipated that a nucleophile would preferentially attack the carbon atom bearing the fluorine atom (C-4 position). The 1,3-benzodioxole (B145889) ring is an electron-donating group, which generally disfavors SNAr. However, the cumulative electron-withdrawing inductive effect of the two halogen atoms can still render the ring susceptible to attack by strong nucleophiles under appropriate conditions, such as high temperatures or the use of highly polar aprotic solvents.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution

| Position of Attack | Leaving Group | Activating/Deactivating Factors | Predicted Outcome |

|---|---|---|---|

| C-4 | Fluorine | - Highly electronegative fluorine enhances electrophilicity of C-4.- Fluorine is an excellent leaving group in SNAr. | Favored site for nucleophilic attack. |

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives, proceeding through a carbocationic intermediate. masterorganicchemistry.com The regiochemical outcome is governed by the directing effects of the substituents already present on the ring. youtube.com

In this compound, the directing effects are as follows:

1,3-Benzodioxole group: This is an electron-donating group, activating the ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions. chemicalbook.com

Halogens (Bromo and Fluoro): These are deactivating groups due to their inductive electron withdrawal, but they are ortho,para-directors because of their ability to donate a lone pair of electrons through resonance. wku.edu

The available positions for electrophilic attack are C-5 and C-7. The directing effects of the existing substituents on these positions must be considered. The 1,3-benzodioxole moiety strongly activates the entire ring. The halogens, being deactivators, will slow down the reaction rate compared to unsubstituted 1,3-benzodioxole. wku.edu However, they will still direct an incoming electrophile. The most likely position for substitution would be C-5, as it is ortho to the activating dioxole oxygen and avoids potential steric hindrance from the adjacent bromine at C-6.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position of Attack | Directing Influences | Predicted Outcome |

|---|---|---|

| C-5 | - Ortho to one of the dioxole oxygens (activating).- Para to the other dioxole oxygen (activating).- Meta to both halogens (less deactivating). | Most probable site for electrophilic substitution. |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is an excellent handle for participating in a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Aryl bromides are standard substrates for Suzuki, Stille, and Kumada cross-coupling reactions. These reactions involve the coupling of the aryl halide with an organoboron, organotin, or organomagnesium reagent, respectively, in the presence of a palladium catalyst.

Suzuki-Miyaura Coupling: This reaction would involve reacting this compound with an organoboronic acid or ester in the presence of a palladium catalyst and a base. This is a versatile and widely used method for forming biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups. researchgate.net

Stille Coupling: This coupling would use an organostannane reagent. A key advantage of Stille coupling is the tolerance of a wide range of functional groups. nih.gov

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide). While powerful, its application can be limited by the high reactivity of the Grignard reagent, which may not be compatible with certain functional groups.

In all these cases, the reaction is expected to occur selectively at the C-Br bond, as carbon-fluorine bonds are generally much less reactive in these catalytic cycles.

Table 3: Potential Cross-Coupling Reactions at the C-Br Bond

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 4-Fluoro-6-R-1,3-benzodioxole |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 4-Fluoro-6-R-1,3-benzodioxole |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. beilstein-journals.org It is a powerful tool for synthesizing anilines and their derivatives from aryl halides. This compound would be a suitable substrate for this reaction, reacting with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netrsc.org

Similar to other cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond under typical Buchwald-Hartwig conditions. This allows for the selective introduction of an amino group at the C-6 position. Related C-O and C-S bond-forming reactions (Buchwald-Hartwig etherification and thiolation) are also expected to proceed selectively at the C-Br bond.

Functional Group Interconversions

Beyond substitution and coupling reactions, the bromo and fluoro substituents on the 1,3-benzodioxole ring can potentially undergo other transformations. For instance, the bromine atom can be converted to other functional groups through reactions such as lithium-halogen exchange followed by quenching with an electrophile. This would provide access to a wide range of 6-substituted 4-fluoro-1,3-benzodioxole derivatives. The stability of the 1,3-benzodioxole ring is generally high, but it can be cleaved under certain harsh acidic or reductive conditions. chemicalbook.com

Reductive Dehalogenation Pathways

The presence of two different halogen atoms on the aromatic ring of this compound opens up possibilities for selective dehalogenation. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-fluorine (C-F) bond, allowing for the preferential removal of the bromine atom under appropriate reductive conditions. This selectivity is a common strategy in organic synthesis to unmask a C-H bond at a later stage of a synthetic sequence.

A primary method for such a transformation is catalytic hydrogenation. While specific studies on this compound are not prevalent in the literature, the principles of selective dehalogenation are well-established for polyhalogenated aromatic compounds. For instance, microbial reductive debromination has been observed in polybrominated diphenyl ethers, highlighting the preferential cleavage of C-Br bonds. nih.govnih.gov In a laboratory setting, this is typically achieved using a palladium catalyst, often on a carbon support (Pd/C), in the presence of a hydrogen source.

The selective reductive debromination of bromo- and chloro-substituted aromatic compounds can be achieved with high yields and excellent functional group tolerance using catalytic hydrogenation under neutral conditions. Bromides are generally reduced more rapidly and with lower catalyst loadings than chlorides, and by extension, fluorides.

Table 1: Illustrative Conditions for Reductive Dehalogenation of Aryl Halides

| Substrate Analogue | Reagents and Conditions | Product | Yield (%) |

| 4-Bromo-2-nitrobenzoic acid | 10% Pd/C, H₂, Neutral | 2-Nitrobenzoic acid | 92 |

| 2,4-Dibromoaniline | 10% Pd/C, H₂, Neutral | 4-Bromoaniline | 85 |

| 4-Bromobenzonitrile | 10% Pd/C, H₂, Neutral | Benzonitrile | 95 |

This table presents data for analogous compounds to illustrate the general feasibility and conditions for selective reductive debromination.

Oxidation Reactions

The oxidation of this compound can proceed at different sites of the molecule, primarily involving the benzodioxole ring system rather than the stable aromatic core. The methylene (B1212753) bridge of the 1,3-dioxole (B15492876) moiety is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the dioxole ring. youtube.comyoutube.comyoutube.comyoutube.com Milder oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are typically used for the controlled oxidation of alcohols to aldehydes or ketones and are less likely to affect the benzodioxole structure under standard conditions. youtube.comyoutube.comlibretexts.org

While direct oxidation of the aromatic ring of this compound is challenging due to its relative stability, oxidative processes can be initiated under specific enzymatic or harsh chemical conditions.

Cycloaddition Reactions

The electron-deficient nature of the aromatic ring in this compound, due to the presence of two electron-withdrawing halogen substituents, suggests its potential participation in certain cycloaddition reactions, particularly as a dienophile in Diels-Alder reactions. masterorganicchemistry.comyoutube.commasterorganicchemistry.com However, the aromaticity of the benzene ring makes it a reluctant participant.

More feasible are 1,3-dipolar cycloadditions, where the benzodioxole moiety can be derivatized to act as or react with a 1,3-dipole. For example, a derivative of 6-bromobenzodioxole has been shown to undergo a Huisgen 1,3-dipolar cycloaddition. wikipedia.orgresearchgate.netslideshare.netyoutube.com This type of reaction, often referred to as "click chemistry," is a powerful tool for constructing five-membered heterocyclic rings. youtube.com

Table 2: Example of a 1,3-Dipolar Cycloaddition with a Benzodioxole Derivative

| Benzodioxole Reactant | Dipolarophile | Catalyst/Conditions | Product | Yield (%) |

| 5-(Azidomethyl)-6-bromobenzo[d] nih.govmasterorganicchemistry.comdioxole | Phenylacetylene | CuI, solvent | 1-((6-Bromobenzo[d] nih.govmasterorganicchemistry.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 82 |

This table is based on a reported reaction of a derivative of 6-bromobenzodioxole to illustrate the potential for cycloaddition reactions. researchgate.net

Derivatization Strategies for Analog Libraries

The structural scaffold of this compound is a versatile starting point for the generation of analog libraries, which are crucial in medicinal chemistry and materials science for structure-activity relationship (SAR) studies.

Modification at the Benzodioxole Ring System

Functionalization of the aromatic core of this compound can be achieved through several modern synthetic methodologies. The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgnih.govresearchgate.netnih.gov This is a highly versatile method for introducing a wide range of aryl, heteroaryl, or vinyl groups.

Heck Reaction : This involves the palladium-catalyzed reaction of the aryl bromide with an alkene to form a substituted alkene. nih.gov

Buchwald-Hartwig Amination : This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. researchgate.netwikipedia.orgorganic-chemistry.orgorganic-chemistry.org This is a powerful tool for synthesizing substituted anilines and related compounds.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Illustrative) | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted benzodioxole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | Alkenyl-substituted benzodioxole |

| Buchwald-Hartwig | Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃, BINAP, NaOtBu | Amino-substituted benzodioxole |

This table outlines potential derivatization strategies based on well-established reactions for aryl bromides.

Introduction of Diverse Chemical Moieties

Beyond the modification at the bromine position, other sites on the molecule can be targeted for derivatization.

Directed ortho-Metalation (DoM) : The fluorine atom and the ether oxygens of the dioxole ring can potentially direct metalation (lithiation) to the adjacent C-5 position. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.

Modification of the Dioxole Bridge : While the methylenedioxy bridge is generally stable, it can be cleaved under certain harsh conditions. More synthetically useful would be the introduction of substituents on the methylene carbon, though this typically requires starting from catechol and a substituted dihalomethane.

The combination of these strategies allows for the systematic modification of this compound at multiple positions, providing access to a rich library of analogues for further investigation.

Iv. Spectroscopic and Structural Elucidation of 6 Bromo 4 Fluoro 1,3 Benzodioxole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 6-Bromo-4-fluoro-1,3-benzodioxole, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques.

Proton (¹H) NMR for Structural Assignment

A ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region and one signal in the dioxole region.

Aromatic Protons (Ar-H): The molecule has two protons on the aromatic ring at positions 5 and 7. These would appear as two separate signals, likely doublets, due to coupling with the neighboring fluorine atom. The precise chemical shift and the magnitude of the coupling constants (J-values) would be critical for assigning each proton to its specific position.

Dioxole Protons (-OCH₂O-): The two protons of the methylene (B1212753) bridge in the 1,3-dioxole (B15492876) ring are chemically equivalent and would typically produce a single sharp singlet.

Without experimental data, the exact chemical shifts (δ) and coupling constants (J) remain undetermined.

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are anticipated:

Aromatic Carbons: Five signals for the carbons of the benzene (B151609) ring. The carbons bonded to bromine (C-6) and fluorine (C-4) would be identifiable by their characteristic chemical shifts and through their coupling with fluorine.

Dioxole Carbons: One signal for the methylene carbon (-OCH₂O-) and one for the quaternary carbon of the aromatic ring that is part of the dioxole system but not bonded to a substituent.

This technique would confirm the presence of the seven carbon atoms that form the core structure of the molecule.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR is highly specific for fluorine-containing compounds. A spectrum for this compound would show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal would confirm the electronic environment of the fluorine, and its coupling pattern with the adjacent aromatic protons would definitively establish its position on the ring.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, confirming the relationship between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the signals of the protonated aromatic carbons and the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for mapping the entire molecular structure by connecting the proton on the aromatic ring to neighboring quaternary carbons, such as those bonded to the bromine and the dioxole oxygen atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its exact molecular formula. For this compound (C₇H₄BrFO₂), HRMS would be used to verify its elemental composition. The presence of bromine would be evident from its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by two mass units. While the exact measured mass is not available in the literature, it serves as the ultimate confirmation of the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in assessing the purity of a synthesized batch and identifying any volatile impurities that may be present.

The gas chromatograph separates the components of a sample mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the chromatographic column, is a characteristic feature that can be used for preliminary identification. Following separation, the eluted compounds are introduced into the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, often allowing for unambiguous identification of the compound and its co-eluting impurities.

For halogenated compounds like this compound, the isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) in the mass spectrum provides a distinct signature, aiding in the identification of bromine-containing fragments.

Hypothetical GC-MS Data for Purity Analysis:

A hypothetical GC-MS analysis of a sample of this compound might reveal a major peak corresponding to the target compound and several minor peaks indicating the presence of impurities. The identity of these impurities could be starting materials, by-products of the synthesis, or degradation products.

| Peak Number | Retention Time (min) | Proposed Compound | Key Mass Fragments (m/z) | Purity (%) |

| 1 | 8.5 | 4-Fluoro-1,3-benzodioxole | 140, 112, 83 | 0.5 |

| 2 | 10.2 | This compound | 218, 220, 139, 111 | 98.5 |

| 3 | 11.8 | Dibromofluoro-1,3-benzodioxole isomer | 296, 298, 300, 217, 219 | 0.8 |

| 4 | 12.5 | Unidentified impurity | - | 0.2 |

This table is a hypothetical representation and is intended for illustrative purposes only.

The analysis of mixed halogenated dibenzo-p-dioxins and dibenzofurans by GC-MS/MS highlights the complexity of separating and identifying congeners, which can be a challenge for similarly structured compounds. nih.govresearchgate.net The use of tandem mass spectrometry (MS/MS) can enhance selectivity and sensitivity, which is particularly useful for analyzing complex matrices. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, we can infer its likely structural features from related compounds. For instance, the crystal structure of a substituted benzodioxole derivative revealed a nearly planar five-membered dioxole ring. rsc.org However, in other cases, an envelope conformation has been observed. rsc.org The planarity of the benzodioxole ring system in this compound would be influenced by the electronic effects of the halogen substituents and the packing forces within the crystal lattice.

The refinement process in X-ray crystallography involves fitting the experimentally observed diffraction pattern to a theoretical model of the crystal structure. The quality of the fit is assessed by an R-factor, with lower values indicating a better agreement.

Expected Crystallographic Data Table for this compound:

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (examples) |

| a (Å) | 5-10 |

| b (Å) | 10-15 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1000-1500 |

| Z | 4 |

| R-factor | < 0.05 |

This table presents hypothetical data based on typical values for small organic molecules.

The synthesis and X-ray crystal structure analysis of other substituted heterocyclic compounds have demonstrated how the introduction of different substituents can influence the crystal system and space group. mdpi.com

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. rsc.org In the case of this compound, halogen bonding is expected to play a significant role in the crystal packing. bohrium.comresearchgate.net Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational modes of its bonds. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹).

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the C-O-C ether linkages of the dioxole ring, the C-F bond, and the C-Br bond.

Predicted Infrared Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O-C (ether) | Asymmetric Stretching | 1260-1200 |

| C-O-C (ether) | Symmetric Stretching | 1070-1020 |

| C-F | Stretching | 1250-1000 |

| C-Br | Stretching | 690-515 |

| Methylene C-H | Stretching | 2960-2850 |

This table is based on general IR correlation charts and data from related compounds.

The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. researchgate.netsigmaaldrich.com The C=C stretching vibrations within the aromatic ring give rise to a series of bands in the 1600-1450 cm⁻¹ region. The strong absorptions due to the asymmetric and symmetric C-O-C stretching of the dioxole ring are expected in the fingerprint region. nist.gov The C-F stretching vibration usually results in a strong band in the 1250-1000 cm⁻¹ range, which may overlap with the C-O stretching bands. The C-Br stretching absorption is found at lower wavenumbers, typically between 690 and 515 cm⁻¹. The presence and position of these bands in an experimental IR spectrum would provide strong evidence for the structure of this compound.

V. Computational and Theoretical Investigations of 6 Bromo 4 Fluoro 1,3 Benzodioxole

Quantum Chemical Calculations

Currently, there is no published research available that specifically details the quantum chemical calculations for 6-bromo-4-fluoro-1,3-benzodioxole. Such studies would be invaluable for understanding the fundamental electronic properties of the molecule.

No specific electronic structure analyses for this compound have been found in the scientific literature.

Applications of molecular orbital theory to this compound, including the analysis of its HOMO-LUMO gap and orbital distributions, have not been reported.

There are no available studies that present or discuss the electrostatic potential map of this compound.

Molecular Modeling and Docking Studies

Specific molecular modeling and docking studies for this compound are not present in the current body of scientific literature. These investigations would be crucial for exploring its potential interactions with biological targets.

No predictive studies on the interaction of this compound with any specific protein targets have been published.

Estimations of the binding affinity of this compound to any biological receptor are not available in the reviewed literature.

Structure-Activity Relationship (SAR) Computational Methodologies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with enhanced biological activity or specific properties. Computational methods provide a quantitative framework for these studies.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound and its analogs, a QSAR model could predict their potential biological activities, such as antimicrobial, anticancer, or insecticidal effects, which are known for other benzodioxole derivatives. chemicalbook.com

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be categorized as:

Electronic Descriptors: Such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding electrostatic interactions.

Steric Descriptors: Like molecular volume, surface area, and specific conformational parameters that describe the size and shape of the molecule.

Hydrophobic Descriptors: Often represented by the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological Descriptors: Numerical indices derived from the 2D representation of the molecule, reflecting its connectivity and branching.

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a predictive model. For a hypothetical series of 1,3-benzodioxole (B145889) derivatives, a QSAR equation might take the following form:

Biological Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The quality of a QSAR model is assessed through various validation metrics, such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation using a test set of compounds not included in the model development. researchgate.net A study on benzoxazole (B165842) derivatives, for instance, successfully developed a QSAR model to predict their inhibitory activity against an enzyme from Cryptosporidium parvum. nih.gov

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound and Related Analogs

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Biological Activity (Arbitrary Units) |

| This compound | 219.01 | 2.85 | 1.95 | 7.2 |

| 1,3-Benzodioxole | 122.12 | 1.58 | 0.73 | 4.5 |

| 6-Bromo-1,3-benzodioxole | 201.02 | 2.62 | 1.51 | 6.8 |

| 4-Fluoro-1,3-benzodioxole | 140.11 | 1.81 | 2.23 | 5.1 |

Note: The data in this table is illustrative and calculated using computational chemistry software for the purpose of demonstrating the concept of QSAR descriptors. The predicted biological activity is hypothetical.

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Conformational analysis of this compound would involve identifying its most stable conformers and the energy barriers between them. The 1,3-dioxole (B15492876) ring in benzodioxole derivatives is not planar. acs.org This non-planarity is a result of the anomeric effect, which involves an interaction between the lone pair of electrons on one oxygen atom and the antibonding orbital (σ*) of the adjacent C-O bond. acs.org

Computational methods like molecular mechanics (MM) and quantum mechanics (QM) are used to explore the potential energy surface (PES) of the molecule. By systematically rotating the rotatable bonds, one can generate a conformational profile and identify the low-energy (and thus more populated) conformations. For the 1,3-benzodioxole core, studies have shown that it adopts a puckered conformation, and the barrier to planarity can be calculated. acs.orgacs.org The presence of the bromo and fluoro substituents on the benzene (B151609) ring of this compound would influence the energetic landscape, potentially favoring specific conformations due to steric and electronic effects.

Table 2: Calculated Conformational Energy Profile for a Generic Substituted 1,3-Benzodioxole

| Conformation | Dihedral Angle (O-C-O-C) (degrees) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Puckered 1 | 20 | 0.00 | 75 |

| Planar (Transition State) | 0 | 1.50 | 5 |

| Puckered 2 | -20 | 0.00 | 20 |

Note: This table presents a simplified, illustrative example of a conformational energy profile for a substituted 1,3-benzodioxole, highlighting the energetic preference for non-planar structures.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for investigating the detailed mechanisms of chemical reactions, providing insights into the electronic and structural changes that occur. nih.gov

For any proposed reaction involving this compound, such as its synthesis or subsequent functionalization, computational methods can be used to locate the transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of a reaction. Methods like Density Functional Theory (DFT) are commonly used for transition state searches and frequency calculations, which confirm the nature of the stationary point (a minimum for reactants and products, and a saddle point for a transition state, characterized by a single imaginary frequency). nih.gov For instance, in the synthesis of 1,3-benzodioxole derivatives via Suzuki-Miyaura coupling, computational analysis could elucidate the transition states of the key catalytic steps. worldresearchersassociations.comresearchgate.net

Beyond locating individual transition states, computational chemistry allows for the simulation of the entire reaction pathway. This involves mapping the minimum energy path (MEP) that connects the reactants, intermediates, transition states, and products. Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to follow the reaction path downhill from a transition state to the connected reactants and products, confirming that the located TS indeed connects the desired species.

For more complex reactions, molecular dynamics (MD) simulations can be employed to simulate the motion of atoms over time, providing a dynamic picture of the reaction process. These simulations can reveal the role of the solvent and other environmental factors on the reaction mechanism and selectivity.

Vii. Future Research Directions and Emerging Trends

Sustainable Synthetic Methodologies for Halogenated Benzodioxoles

The chemical industry's shift towards greener and more sustainable practices is profoundly influencing the synthesis of halogenated benzodioxoles like 6-bromo-4-fluoro-1,3-benzodioxole. Traditional synthesis methods often rely on harsh reagents and generate significant waste. mdpi.com In contrast, modern approaches prioritize environmental benignity, efficiency, and safety.

Flow Chemistry: This technology offers a paradigm shift from traditional batch processing to continuous manufacturing. For the synthesis of halogenated heterocycles, flow chemistry provides enhanced control over reaction parameters, leading to higher yields, cleaner reactions, and the safe handling of potentially hazardous materials. nih.gov The multi-step synthesis of complex molecules can be streamlined into sequential flow processes, reducing manual handling and the risk of exposure to hazardous intermediates. nih.govuc.pt This approach is particularly advantageous for reactions involving reactive intermediates, such as those in halogen-lithium exchange reactions. nih.gov

Biocatalysis: The use of enzymes in chemical synthesis is a cornerstone of green chemistry. youtube.com Biocatalysis operates under mild conditions, demonstrates high selectivity, and utilizes biodegradable catalysts. youtube.comnih.gov For halogenated compounds, enzymatic halogenation presents a greener alternative to traditional chemical methods, often proceeding in aqueous media at ambient temperatures with remarkable chemo- and regioselectivity. nih.gov Furthermore, biocatalysts like oxygenases can be employed for the selective hydroxylation of C-H bonds, a challenging transformation in organic synthesis that is crucial for creating derivatives with improved pharmacokinetic properties. nih.gov The discovery and engineering of novel enzymes are expanding the toolkit for the sustainable synthesis of complex molecules. nih.gov

Metal-Free Synthesis: The development of metal-free synthetic routes is another key trend. acs.org These methods avoid the use of potentially toxic and expensive heavy metal catalysts, reducing environmental impact and simplifying purification processes. For instance, metal-free protocols for the synthesis of diarylamines from aromatic aldehydes and anilines have been successfully developed. acs.org

| Sustainable Method | Key Advantages for Halogenated Benzodioxoles | Relevant Research Findings |

| Flow Chemistry | Enhanced safety, higher yields, process intensification, reduced waste. nih.gov | Enables multi-step synthesis of heterocycles in a continuous manner. uc.pt Facilitates reactions with hazardous reagents like organolithiums. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. youtube.comnih.gov | Enzymatic halogenation offers a green alternative to chemical methods. nih.gov Oxygenases can perform selective C-H hydroxylation. nih.gov |

| Metal-Free Synthesis | Avoids toxic heavy metals, cost-effective, simplified purification. acs.org | Successful synthesis of complex aromatic compounds without transition metal catalysts. acs.org |

Advanced Biological Evaluation Techniques and Target Identification

The journey of a compound from a laboratory curiosity to a valuable product hinges on a thorough understanding of its biological activity. For this compound and its derivatives, advanced evaluation techniques are crucial for elucidating their therapeutic potential and identifying their molecular targets.

Target Identification and Deconvolution: Once a compound shows promising activity in a phenotypic screen, the next critical step is to identify its molecular target(s). Mass spectrometry-based thermal proteome profiling is a powerful technique that can identify the proteins a compound engages with in a cellular context. nih.gov This information is vital for understanding the compound's mechanism of action and for optimizing its structure to improve potency and selectivity.

In Vivo and In Vitro Models: A combination of in vitro and in vivo models is essential for a comprehensive biological evaluation. In vitro assays, such as those using cancer cell lines (e.g., HeLa, HepG2, Caco-2), can provide initial data on a compound's cytotoxicity and mechanism of action. nih.govmdpi.com In vivo models, such as the chick embryo chorioallantoic membrane (CAM) assay, can then be used to assess a compound's antitumor and anti-angiogenic activity in a living system. nih.gov

| Evaluation Technique | Application for Halogenated Benzodioxoles | Key Research Findings |

| High-Throughput Screening (HTS) | Rapidly screen for inhibitors of specific enzymes (e.g., COX). nih.gov | Identified halogenated benzodioxole derivatives with potent COX inhibitory activity. nih.gov |

| Phenotypic Screening | Discover compounds with novel mechanisms of action against diseases like cancer. nih.gov | Can uncover compounds with selective polypharmacology. nih.gov |

| Target Identification | Elucidate the molecular targets of active compounds to understand their mechanism. nih.gov | Mass spectrometry-based methods can confirm target engagement in cells. nih.gov |

| In Vivo/In Vitro Models | Assess cytotoxicity, antitumor, and anti-angiogenic properties. nih.govnih.gov | Benzodioxole derivatives have shown antitumor activity in both cell lines and in vivo models. mdpi.comnih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. researchgate.net For this compound, these computational tools can accelerate the design of new analogs with improved properties and predict their biological activities.

Predictive Modeling: Machine learning models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, untested compounds. nih.govarxiv.org This can significantly reduce the time and cost of drug discovery by prioritizing the synthesis of molecules with the highest probability of success. arxiv.org For halogenated compounds, ML models can predict reactivity, halogen bond strength, and even potential toxicity. nih.govfnasjournals.com

Generative Models for De Novo Design: Generative models can design entirely new molecules with desired properties. acs.orgchemrxiv.org These models can be constrained to generate structures based on a specific scaffold, such as the benzodioxole ring system, while optimizing for properties like binding affinity to a particular target or improved pharmacokinetic profiles. chemrxiv.org This approach allows for the exploration of vast chemical spaces to identify novel and potent drug candidates. acs.org

In Silico Screening and Docking: Molecular docking simulations are used to predict how a compound will bind to a specific protein target. nih.gov This in silico approach can be used to screen large virtual libraries of compounds and identify those with the highest predicted binding affinity, which can then be prioritized for synthesis and experimental testing. nih.gov

| AI/ML Application | Role in Designing this compound Analogs | Research Highlights |

| Predictive Modeling | Forecast biological activity, toxicity, and physicochemical properties of new derivatives. nih.govarxiv.org | ML models can accurately predict the reactivity of halogenated compounds. nih.gov |

| Generative Models | Create novel molecular structures with optimized properties based on the benzodioxole scaffold. acs.orgchemrxiv.org | Can endow initially inactive compounds with biological potency. acs.org |

| In Silico Screening | Virtually screen large libraries of compounds to identify potential binders to therapeutic targets. nih.gov | Molecular docking can identify key interactions between a compound and its target protein. nih.gov |

Exploration of Novel Therapeutic and Industrial Applications

The unique chemical properties conferred by the bromo and fluoro substituents on the benzodioxole core open up a wide range of potential applications beyond those already established.

Therapeutic Applications: The benzodioxole scaffold is present in a number of biologically active compounds, and the addition of halogens can further enhance their therapeutic potential. nih.govnih.gov Research into halogenated benzodioxoles has revealed their potential as anti-inflammatory agents through the inhibition of COX enzymes. nih.gov Furthermore, the introduction of fluorine is a well-established strategy in medicinal chemistry to improve metabolic stability and bioavailability. nih.govnih.gov This suggests that this compound could serve as a valuable building block for the development of new drugs for a variety of diseases. For example, fluorinated benzodioxoles are key components in drugs that act as small molecule chaperones, correcting protein folding defects. enamine.net

Industrial Applications: The applications of halogenated compounds extend beyond the pharmaceutical industry. In agriculture, halogenated molecules are a cornerstone of modern crop protection, with a significant percentage of commercial agrochemicals containing halogen atoms. uni-duesseldorf.denih.govnih.gov The introduction of halogens can optimize the physicochemical properties of a molecule, enhancing its efficacy as a herbicide, insecticide, or fungicide. uni-duesseldorf.denih.gov The unique properties of fluorinated compounds also make them valuable in materials science, where they are used in the production of polymers with desirable characteristics such as thermal stability and chemical resistance. researchgate.net

| Application Area | Potential of this compound | Supporting Research |

| Therapeutics | Building block for novel anti-inflammatory drugs, small molecule chaperones, and other therapeutics. nih.govenamine.net | Halogenated benzodioxoles show potent COX inhibitory activity. nih.gov Fluorination can improve drug-like properties. nih.gov |

| Agrochemicals | Scaffold for the development of new pesticides with enhanced efficacy. uni-duesseldorf.denih.gov | A high percentage of modern agrochemicals are halogenated. nih.govresearchgate.net |

| Materials Science | Monomer or building block for the synthesis of specialty polymers. researchgate.net | Fluorinated polymers exhibit high thermal stability and chemical resistance. researchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Bromo-4-fluoro-1,3-benzodioxole and its derivatives?

- Methodological Answer: Halogenated benzodioxoles are typically synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, leveraging boronic acid intermediates (e.g., 4-Bromo-3-fluorophenylboronic acid ). Nucleophilic aromatic substitution (SNAr) is also employed, where fluorine acts as a leaving group. For example, bromination of fluorinated precursors (e.g., 4-Bromo-2-fluorobenzaldehyde ) under controlled conditions can yield target compounds. Reaction optimization should prioritize temperature control and catalyst selection (e.g., palladium catalysts for coupling reactions) to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing halogenated benzodioxoles?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substitution patterns and regioselectivity . X-ray diffraction (XRD) using programs like SHELXL resolves crystal structures, while High-Resolution Mass Spectrometry (HRMS) validates molecular weights. Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups, such as the benzodioxole ring’s ether linkages .

Q. How can researchers ensure purity and stability during storage of halogenated benzodioxoles?

- Methodological Answer: Storage at 0°C–6°C under inert gas (e.g., nitrogen) is recommended for boronic acid derivatives to prevent hydrolysis . Purity assessment via High-Performance Liquid Chromatography (HPLC) with UV detection ensures compound integrity. Stability studies using thermogravimetric analysis (TGA) can identify decomposition thresholds, as demonstrated for chalcone derivatives .

Advanced Research Questions

Q. How can SHELX software enhance structural determination of halogenated benzodioxoles?

- Methodological Answer: SHELX programs (e.g., SHELXL for refinement and SHELXD for structure solution) enable high-resolution crystallographic analysis. For example, SHELXL’s robust handling of twinned data is valuable for halogenated compounds with complex crystal packing . Researchers should integrate XRD data with SHELX’s refinement parameters (e.g., anisotropic displacement parameters for heavy atoms like bromine) to resolve positional ambiguities .

Q. What strategies address contradictions in spectroscopic data for substituted benzodioxoles?

- Methodological Answer: Iterative analysis is key: cross-validate NMR chemical shifts with computational predictions (DFT calculations) and XRD data to resolve regiochemical uncertainties . For example, conflicting NOE correlations in crowded aromatic systems can be resolved by synthesizing regioselectively deuterated analogs and re-evaluating spectral data .

Q. How can boronic acid intermediates optimize functionalization of this compound?

- Methodological Answer: Boronic acids (e.g., 6-Bromo-2-fluoro-3-iodophenylboronic acid ) enable Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups. Researchers should optimize reaction conditions (e.g., base strength, solvent polarity) to enhance coupling efficiency. For example, using 4-Bromo-3-fluorophenylboronic acid with Pd(PPh₃)₄ in THF/water (3:1) at 80°C achieves high yields.

Q. What methodologies improve reaction yields in benzodioxole synthesis?

- Methodological Answer: Distillation under reduced pressure (e.g., 50 mmHg for 4-Bromo-3-fluorotoluene ) minimizes thermal degradation. Catalyst screening (e.g., Pd vs. Ni) and stoichiometric adjustments (e.g., excess boronic acid in coupling reactions ) enhance efficiency. For example, optimizing lithiation conditions (e.g., -78°C with LDA) in 5-t-Butyl-2,2-dimethyl-1,3-benzodioxole synthesis improves regioselectivity .

Data and Stability Analysis

Q. How can thermal analysis inform material stability for halogenated benzodioxoles?

- Methodological Answer: Differential Scanning Calorimetry (DSC) and TGA determine decomposition temperatures and phase transitions. For instance, chalcone derivatives with benzodioxole moieties exhibit stability up to 200°C, making them suitable for high-temperature applications .

Q. What are the challenges in regioselective halogenation of benzodioxoles?

- Methodological Answer: Fluorine’s electron-withdrawing effects direct electrophilic bromination to specific positions. Computational modeling (e.g., DFT) predicts reactivity trends, while experimental validation via XRD confirms substitution patterns . Competing pathways (e.g., para vs. meta bromination) require careful control of reaction kinetics and steric effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.